2-(5-アミノペンチル)イソインドリン-1,3-ジオン塩酸塩

説明

Synthesis Analysis

The synthesis of isoindoline derivatives has been described in various studies . For instance, one study described the synthesis of isoindolines and dioxoisoindolines using simple heating and relatively quick solventless reactions . Another study described the synthesis of N-substituted imides, isoindoline-1,3-dione derivatives, which were characterized and investigated against blood cancer .Molecular Structure Analysis

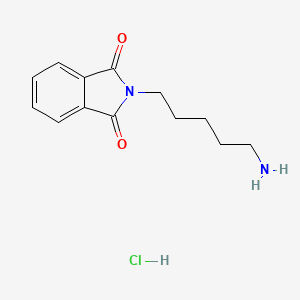

The molecular structure of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride can be represented by the InChI code1S/C13H17ClN2O2/c14-8-3-1-2-6-10-15-12(17)9-4-5-11(16)13(9)18/h4-5H,1-3,6-8,14H2,(H,15,17,18) . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride include a molecular weight of 268.74 g/mol. It is a solid at room temperature .科学的研究の応用

抗がん研究

神経保護と神経変性疾患

抗菌性

光線力学療法(PDT)

有機合成と医薬品化学

将来の方向性

Isoindoline-1,3-dione derivatives, such as 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride, have potential applications in the treatment of diseases like Alzheimer’s due to their inhibitory effects on AChE . Future research could focus on further exploring these effects and developing more efficient synthesis methods .

作用機序

Target of Action

Isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can inhibit acetylcholinesterase (ache), a key enzyme involved in alzheimer’s disease . The two carbonyl groups of phthalimide facilitate hydrogen bonds with the enzyme .

Biochemical Pathways

Given the compound’s potential as an ache inhibitor, it may impact the cholinergic pathway, which plays a crucial role in memory and learning processes .

Pharmacokinetics

The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, suggesting potential bioavailability .

Result of Action

Isoindoline-1,3-dione derivatives have shown potential as therapeutic agents, particularly in the context of neurodegenerative diseases like alzheimer’s .

Action Environment

It is known that the compound is sensitive to light, moisture, and heat .

生化学分析

Biochemical Properties

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride and AChE is competitive, meaning the compound binds to the active site of the enzyme, preventing acetylcholine from being hydrolyzed . This interaction can lead to increased levels of acetylcholine in the synaptic cleft, which can have various physiological effects.

Cellular Effects

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of dopamine receptors, particularly the D2 receptor . This modulation can influence the signaling pathways associated with dopamine, affecting processes such as mood regulation, motor control, and reward mechanisms. Additionally, 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

The molecular mechanism of action of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with AChE involves the formation of hydrogen bonds with the enzyme’s active site, inhibiting its activity . Additionally, 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride can act as an allosteric modulator of dopamine receptors, binding to sites other than the active site and inducing conformational changes that affect receptor function . These interactions can lead to changes in enzyme activity, receptor signaling, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced symptoms of neurological disorders . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function.

Subcellular Localization

The subcellular localization of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

特性

IUPAC Name |

2-(5-aminopentyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17;/h2-3,6-7H,1,4-5,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJDPHUEWISYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590445 | |

| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7292-63-9 | |

| Record name | 7292-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。